2,5-Dichloro-4-fluorobenzonitrile
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Overview
Description
2,5-Dichloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN and a molecular weight of 190 g/mol. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method includes the halogen-exchange fluorination of 2,5-dichlorobenzonitrile using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using thionyl chloride and dimethylformamide as catalysts . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitrile group to an amine.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Reduction Products: The primary amine derivative of this compound.
Oxidation Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
2,5-Dichloro-4-fluorobenzonitrile has several applications in scientific research:
Energetic and Structural Studies: Investigations into the enthalpies of formation, vapor pressures, and electronic effects of fluorobenzonitriles.
Synthesis Techniques: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Carbon Dioxide Fixation: Structural analogs of this compound are used in carbon capture and utilization technologies.
Spectroscopic Analysis: Provides valuable information on electronic and vibrational characteristics for material science applications.
Radiopharmaceutical Development: Utilized in the synthesis of radiofluorinated compounds for medical imaging.
Mechanism of Action
. The molecular targets and pathways involved typically depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluorobenzonitrile
- 2,4-Dibromo-5-fluorobenzonitrile
- 4-Fluorobenzonitrile
Comparison: 2,5-Dichloro-4-fluorobenzonitrile is unique due to the specific positioning of its chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to 2,4-Dichloro-5-fluorobenzonitrile, the substitution pattern on the benzene ring can lead to different electronic effects and steric hindrance, affecting its chemical behavior and applications.
Properties
IUPAC Name |
2,5-dichloro-4-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRXJZKTRHRQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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